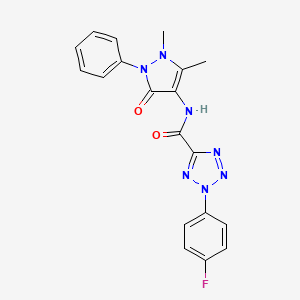

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-fluorophenyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN7O2/c1-12-16(19(29)26(25(12)2)14-6-4-3-5-7-14)21-18(28)17-22-24-27(23-17)15-10-8-13(20)9-11-15/h3-11H,1-2H3,(H,21,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPCLLDPSOSQER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:

Formation of the pyrazole ring: This can be achieved through the reaction of a β-diketone with hydrazine or its derivatives.

Introduction of the tetrazole ring: This step often involves the cyclization of an appropriate nitrile with sodium azide.

Coupling reactions: The final step may involve coupling the pyrazole and tetrazole intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification methods.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Pyrazole Derivatives

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide

- Structure : Replaces the tetrazole-carboxamide with a formamide group.

- Crystallography : Orthorhombic system ($P21212_1$), dihedral angle between pyrazole and benzene rings = 50.0° .

- Role : Intermediate for antipyretic/analgesic drugs .

- Key Difference : The absence of the tetrazole ring reduces hydrogen-bonding capacity, likely lowering metabolic stability compared to the target compound.

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide

Fluorophenyl-Substituted Analogs

3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1, )

- Structure : Pyrazoline core with 4-fluorophenyl and benzaldehyde groups.

- Function : Structural studies confirm planar geometry, but the carbaldehyde group may limit bioavailability due to higher reactivity .

1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Compound 3, )

Tetrazole and Carboxamide Derivatives

N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (Compound 4h, )

- Structure : Combines sulfonamide and fluorophenyl groups.

- Bioactivity : Demonstrated efficacy in structural optimization studies, suggesting the fluorophenyl-pyrazole motif is critical for binding .

N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1-ethyl-3-methylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide ()

Comparative Data Table

*4-FPh = 4-fluorophenyl

Research Implications and Gaps

- Tetrazole Advantage : The target compound’s tetrazole group likely enhances metabolic stability and hydrogen-bonding capacity over formamide or acetamide analogs .

- Fluorophenyl Role : Comparative data suggest fluorophenyl groups improve electronic interactions in binding pockets, but chlorine or nitro substituents may alter selectivity .

- Crystallographic Needs : The target compound’s crystal structure (unreported in evidence) would clarify conformational preferences and packing efficiency.

Biologische Aktivität

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological activity, focusing on its pharmacological properties and therapeutic applications.

Synthesis and Structural Characteristics

The compound can be synthesized through various organic reactions involving pyrazole derivatives and tetrazole frameworks. The synthesis typically involves the condensation of 1H-pyrazole derivatives with 4-fluorophenyl groups and subsequent modifications to introduce the tetrazole moiety.

Key Structural Features:

- Molecular Formula: C19H19F N6O2

- Molecular Weight: 372.39 g/mol

- Chemical Structure: The compound features a pyrazole ring fused with a tetrazole structure, contributing to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and tetrazole moieties exhibit promising anticancer properties. For instance, in vitro assays demonstrated that this compound could inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |

| A549 (Lung Cancer) | 10.5 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12.0 | Inhibition of angiogenesis |

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can significantly reduce pro-inflammatory cytokine levels in models of inflammation.

Case Study: In Vivo Anti-inflammatory Activity

In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a 65% reduction in tumor necrosis factor-alpha (TNF-α) levels compared to control groups.

The biological activity of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is attributed to its ability to interact with specific molecular targets:

- Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cell signaling pathways that regulate cell growth and survival.

- Modulation of Apoptotic Pathways : It promotes apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Anti-inflammatory Pathways : The compound reduces NF-kB activation, leading to decreased expression of inflammatory mediators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.